

# 2-Phenanthrol-d9 CAS number and molecular weight

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## Compound of Interest

Compound Name: 2-Phenanthrol-d9

Cat. No.: B12420084

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## In-Depth Technical Guide: 2-Phenanthrol-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Phenanthrol-d9**, a deuterated analog of 2-Phenanthrol. The information is tailored for professionals in research, scientific, and drug development fields, with a focus on its chemical properties, applications, and the broader context of its non-deuterated counterpart.

## Core Compound Identification and Properties

**2-Phenanthrol-d9** is the isotopically labeled version of 2-Phenanthrol, where nine hydrogen atoms have been replaced with deuterium. This labeling is crucial for its primary application as an internal standard in analytical chemistry. The fundamental properties of both compounds are summarized below for comparative analysis.

Property	2-Phenanthrol-d9	2-Phenanthrol
CAS Number	922510-19-8[1][2]	605-55-0[1][3][4]
Molecular Formula	C <sub>14</sub> HD <sub>9</sub> O	C <sub>14</sub> H <sub>10</sub> O
Molecular Weight	203.28 g/mol	194.23 g/mol
Synonyms	2-Phenanthrenol-d9, 2-Hydroxyphenanthrene-d9	2-Phenanthrenol, 2-Hydroxyphenanthrene, NSC 2576

## Biological Context and Applications

2-Phenanthrol is recognized as a metabolite of Phenanthrene, a polycyclic aromatic hydrocarbon (PAH). PAHs are a class of chemicals that occur naturally in coal, crude oil, and gasoline, and are also produced when coal, oil, gas, wood, garbage, and tobacco are burned. Due to their widespread presence and potential health risks, monitoring human exposure to PAHs is of significant interest.

The deuterated form, **2-Phenanthrol-d9**, serves as an invaluable tool in these monitoring studies. Its key application is as an internal standard for quantitative analysis using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). By adding a known quantity of the deuterated standard to a biological sample (e.g., urine), the concentration of the non-deuterated 2-Phenanthrol can be accurately determined, which in turn reflects exposure to the parent compound, Phenanthrene.

While the broader class of phenanthrenes has been studied for various biological activities, including cytotoxic, antimicrobial, anti-inflammatory, and antiallergic effects, specific signaling pathways directly modulated by 2-Phenanthrol are not extensively documented in current literature. It is important to distinguish 2-Phenanthrol from its isomer, 9-Phenanthrol, which is a known inhibitor of the TRPM4 (Transient Receptor Potential Melastatin 4) channel, a Ca<sup>2+</sup>-activated non-selective cation channel. This highlights that even small structural changes within the phenanthrene scaffold can lead to significant differences in biological activity.

## Experimental Methodologies

Given the primary application of **2-Phenanthrol-d9** as an internal standard, a detailed experimental protocol would be specific to the biomonitoring assay being developed. Below is a generalized methodology for the determination of 2-Phenanthrol in biological samples, a common application for its deuterated analog.

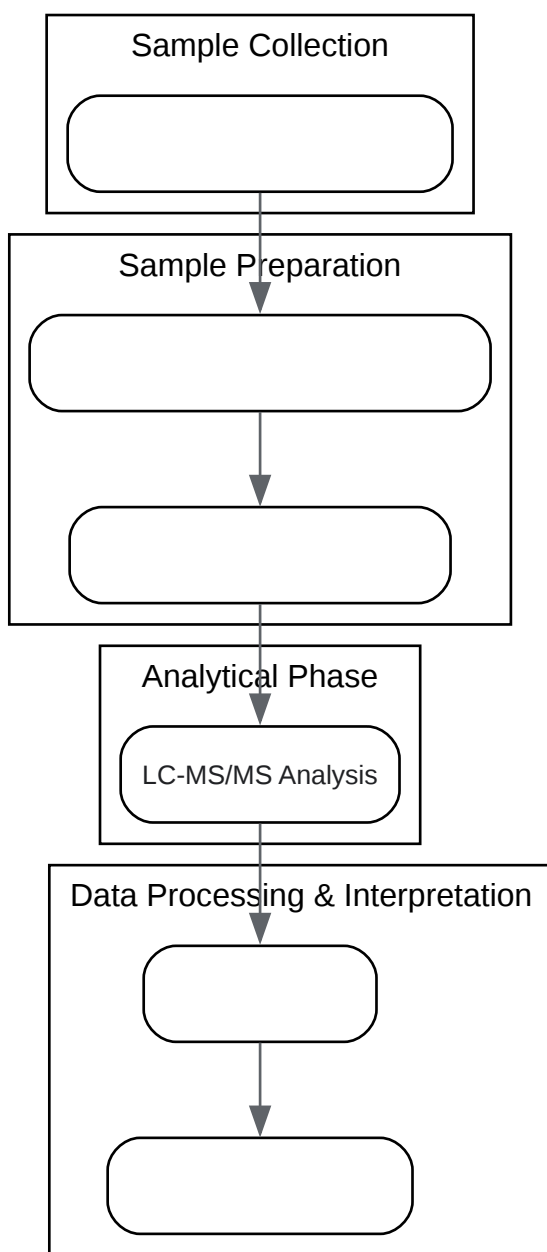
#### Generalized Protocol for Urinary 2-Phenanthrol Analysis using LC-MS/MS

- Sample Preparation:
  - Aliquots of urine samples are collected.
  - An internal standard solution containing a known concentration of **2-Phenanthrol-d9** is spiked into each sample.
  - Enzymatic hydrolysis is performed to deconjugate the metabolites.
  - Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is carried out to isolate and concentrate the analytes from the sample matrix.
  - The extracted samples are evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.
- Instrumental Analysis:
  - An aliquot of the reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
  - Chromatographic separation is achieved on a suitable column (e.g., C18) using a gradient elution program.
  - The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both 2-Phenanthrol and **2-Phenanthrol-d9**.
- Data Analysis:
  - The peak areas of the analyte (2-Phenanthrol) and the internal standard (**2-Phenanthrol-d9**) are measured.

- A calibration curve is constructed by analyzing standards with known concentrations of 2-Phenanthrol.
- The concentration of 2-Phenanthrol in the biological samples is calculated based on the ratio of the analyte peak area to the internal standard peak area and the calibration curve.

## Logical Workflow Visualization

The following diagram illustrates a typical workflow for a biomonitoring study involving the use of **2-Phenanthrol-d9**.



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Biomonitoring workflow for PAH exposure assessment.

In conclusion, **2-Phenanthrol-d9** is a critical analytical tool for the accurate quantification of 2-Phenanthrol, a metabolite of phenanthrene. Its use in biomonitoring studies is essential for assessing human exposure to PAHs. While the direct biological activities and signaling pathways of 2-Phenanthrol are not yet well-defined, the established role of its isomer, 9-

Phenanthrol, suggests that further investigation into the pharmacological properties of other phenanthrols may be a promising area for future research.

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## References

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